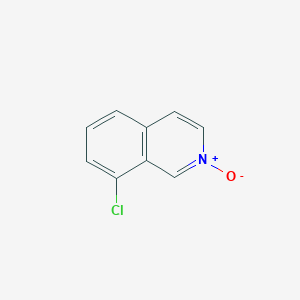

8-Chloroisoquinoline 2-oxide

Description

Overview of N-Heterocyclic N-Oxides in Modern Organic Chemistry

N-heterocyclic N-oxides are a class of organic compounds that have garnered significant attention in modern organic chemistry over the past few decades. pageplace.de These molecules are characterized by a nitrogen atom within a heterocyclic ring that is bonded to an oxygen atom, forming a 1,2-dipolar nitrogen-oxygen bond. thieme-connect.de This N-oxide functional group significantly alters the electronic properties and reactivity of the parent heterocycle. thieme-connect.de The oxygen atom, being formally negatively charged, is nucleophilic and can act as a mild oxidant or an oxygen atom transfer agent, often in the presence of metal catalysts. thieme-connect.deresearchgate.net

The introduction of the N-oxide moiety enhances the versatility of these compounds, making them valuable intermediates in organic synthesis. benthamdirect.com They have been employed in a wide array of chemical transformations, including C-H functionalization, where the N-oxide group can act as a directing group. researchgate.net Furthermore, heterocyclic N-oxides have emerged as a significant scaffold in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective properties. benthamdirect.comresearchgate.netnih.gov Their ability to act as bioisosteric replacements for other functional groups, such as the carbonyl group, has been successfully utilized in drug design. nih.gov The synthesis and reactions of N-oxides, particularly those derived from pyridines, quinolines, and isoquinolines, are well-established areas of research, continually revealing new applications in catalysis and materials science. researchgate.netbenthamdirect.com

Significance of the Isoquinoline (B145761) Scaffold in Chemical Research

The isoquinoline scaffold is a bicyclic aromatic heterocycle that is a cornerstone in medicinal chemistry and drug discovery. ontosight.airesearchgate.netnih.gov This structural motif is present in numerous natural products, particularly alkaloids, and forms the core of many pharmaceutical agents. ontosight.ainih.gov Derivatives of isoquinoline exhibit a vast range of pharmacological activities, treating a wide array of diseases including cancer, infections, neurological disorders, and cardiovascular conditions. researchgate.netnih.govnih.gov

The significance of the isoquinoline framework lies in its structural diversity and its ability to serve as a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets. researchgate.netnih.govnih.gov This versatility has driven extensive research into the synthesis of isoquinoline derivatives. ontosight.ainih.gov Modern synthetic methods aim for efficient and sustainable construction of these complex molecules, moving beyond traditional named reactions. nih.govnih.gov In the realm of oncology, isoquinoline derivatives are a key source of novel anticancer agents that can act through various mechanisms, such as inducing apoptosis, inhibiting tubulin polymerization, and overcoming multidrug resistance. ontosight.airesearchgate.netresearchgate.net The continuous exploration of isoquinoline chemistry offers new opportunities for developing therapeutic agents with improved efficacy and novel mechanisms of action. nih.gov

Contextualization of Halogenated Isoquinoline N-Oxides

The introduction of halogen atoms into organic molecules is a fundamental and frequently used transformation in synthetic chemistry. researchgate.net Halogens serve as valuable leaving groups in substitution and cross-coupling reactions and can significantly modify the biological activity of a molecule. researchgate.net In the context of isoquinolines and their N-oxides, halogenation provides a powerful tool for further functionalization and for tuning the electronic and steric properties of the scaffold.

Halogenated isoquinolines are important intermediates in the synthesis of more complex molecules. rsc.org For instance, 1-chloroisoquinoline (B32320) can be used in visible-light-induced C-P bond-forming reactions to create phosphinylated products. nih.gov The N-oxide functionality adds another layer of reactivity. The deoxygenative halogenation of quinoline (B57606) and isoquinoline N-oxides is a common method to produce 2-haloquinolines and 1-haloisoquinolines, respectively, which may not be readily available commercially. researchgate.netresearchgate.net For example, phosphorus oxychloride is a classic reagent for the deoxygenation-chlorination of N-oxides to yield 1-chloroisoquinolines. semanticscholar.org The regioselectivity of these halogenation reactions is a key aspect, with methods being developed for the specific chlorination at the C2-position of the heterocyclic N-oxide. researchgate.net The resulting halogenated isoquinoline N-oxides, such as 8-chloroisoquinoline (B135129) 2-oxide, are themselves valuable precursors for creating diverse derivatives with potential applications in medicinal chemistry and materials science.

Scope of Research on 8-Chloroisoquinoline 2-Oxide

This compound is a specific, halogenated isoquinoline N-oxide derivative that is primarily utilized as a research chemical and a pharmaceutical intermediate. lookchem.com Its chemical structure combines the versatile isoquinoline N-oxide core with a chlorine substituent at the 8-position of the bicyclic ring system.

The research interest in this compound stems from its potential as a building block in the synthesis of more complex, biologically active molecules. The presence of the chloro-substituent on the benzene (B151609) ring and the N-oxide function on the pyridine (B92270) ring offers distinct sites for chemical modification. While extensive, publicly available research focusing solely on the reactions and properties of this compound is limited, its utility can be inferred from the broader chemistry of related compounds. For instance, studies on substituted quinoline N-oxides have shown that substituents on the benzene ring can influence reactivity in skeletal editing reactions, although 8-substituted derivatives sometimes show lower efficiency. chinesechemsoc.org The compound is commercially available from various suppliers, indicating its use in ongoing research and development activities. bldpharm.comambeed.comcymitquimica.comveg-sci.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 70810-27-4 | lookchem.comchemicalbook.commolaid.comyunshiji.cn |

| Molecular Formula | C₉H₆ClNO | cymitquimica.comyunshiji.cn |

| Molecular Weight | 179.6 g/mol | cymitquimica.com |

| Boiling Point | 420.5±18.0 °C | chemicalbook.com |

| Appearance | See specifications | lookchem.com |

| Purity | ≥99% | lookchem.com |

| Primary Application | Pharmaceutical intermediates | lookchem.com |

Properties

IUPAC Name |

8-chloro-2-oxidoisoquinolin-2-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-3-1-2-7-4-5-11(12)6-8(7)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMYTPMANOEIII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=[N+](C=C2)[O-])C(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 8 Chloroisoquinoline 2 Oxide

N-Oxide Directed Reactions

The N-oxide group significantly activates the isoquinoline (B145761) nucleus, making it susceptible to various reactions that would not readily occur with the parent heterocycle.

Nucleophilic Additions and Rearrangements at the Isoquinoline Nucleus

The N-oxide function polarizes the isoquinoline ring system, rendering the C-1 and C-3 positions electrophilic and thus susceptible to attack by nucleophiles. This increased reactivity allows for the introduction of various functional groups. While specific studies detailing nucleophilic additions exclusively on 8-chloroisoquinoline (B135129) 2-oxide are not extensively documented in readily available literature, the general reactivity pattern of isoquinoline N-oxides suggests that they readily react with nucleophiles. For instance, Grignard reagents and organolithium compounds typically add at the C-1 position. Subsequent work-up or rearrangement, such as the Reissert-Henze reaction, can lead to the formation of 1-substituted isoquinolines.

[3+2] Dipolar Cycloaddition Reactions with Diverse Dipolarophiles

Isoquinoline N-oxides are known to act as 1,3-dipoles in cycloaddition reactions. This reactivity allows for the construction of new five-membered rings fused to the isoquinoline system. In these [3+2] cycloaddition reactions, the N-oxide participates as the three-atom component, reacting with various dipolarophiles such as alkenes and alkynes. This provides a powerful method for synthesizing complex, fused heterocyclic systems. The specific application of this methodology to 8-chloroisoquinoline 2-oxide allows for the introduction of structural complexity while retaining the chlorine handle for further functionalization.

Deoxygenation and Reduction Methodologies

The removal of the oxygen atom from the N-oxide is a common transformation that can be achieved using various reducing agents. This deoxygenation reaction is crucial for accessing the corresponding 8-chloroisoquinoline. Typical reagents used for this purpose include phosphorus-based compounds, such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃), as well as catalytic hydrogenation methods. The choice of reagent can be critical to avoid the reduction of other functional groups or the aromatic system. Complete reduction of the heterocyclic ring to form tetrahydroisoquinoline derivatives can also be achieved under more forcing hydrogenation conditions.

Reactions Involving the Chlorine Atom at the 8-Position

The chlorine atom at the C-8 position serves as a versatile handle for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and the chloro-substituent at the 8-position of the isoquinoline N-oxide is well-suited for such transformations. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted isoquinoline derivatives.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction is employed to introduce new aryl or heteroaryl groups at the 8-position. The reaction typically involves a palladium catalyst, a base, and an arylboronic acid or its ester. This methodology is particularly valuable for synthesizing biaryl compounds, which are important structural motifs in medicinal chemistry and materials science. The retention of the N-oxide functionality during the coupling process allows for subsequent manipulations of the heterocyclic ring.

Table of Reaction Conditions for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 78 |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings are generally electron-rich and resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups can render the ring susceptible to Nucleophilic Aromatic Substitution (SNAr). In this compound, both the heterocyclic nitrogen atom and the N-oxide group act as electron-withdrawing functions, polarizing the ring system. This electronic deficit, particularly at positions ortho and para to the activating groups, facilitates the attack of nucleophiles.

The SNAr mechanism is a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the leaving group (the C8-Cl), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. The stability of the Meisenheimer complex is key to this reaction pathway. The electron-withdrawing nature of the isoquinoline N-oxide core would help to stabilize the negative charge of this intermediate, thereby facilitating the substitution at the C8 position with various nucleophiles such as alkoxides, thiolates, and amines.

General Reactivity of the Isoquinoline Core

Electrophilic Aromatic Substitution Patterns

In isoquinoline, the benzene (B151609) ring is more electron-rich than the pyridine (B92270) ring, which is deactivated by the electronegative nitrogen atom. Consequently, electrophilic aromatic substitution (EAS) occurs preferentially on the carbocyclic ring. nih.govnih.gov Theoretical and experimental studies show that the most favored positions for electrophilic attack are C5 and C8, as these positions lead to the most stable Wheland intermediates (arenium ions) where the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring. The presence of the N-oxide function further modifies this reactivity. The N-oxide group is electron-donating through resonance but electron-withdrawing inductively. Its presence can activate the heterocyclic ring towards certain electrophilic substitutions, but for the carbocyclic ring, the C5 and C8 positions generally remain the primary sites of reaction.

Side-Chain Functionalization and Modification

The N-oxide functionality in this compound is a key feature for modifying the heterocyclic core. It activates the adjacent C1 position towards nucleophilic attack and the C8 position towards organometallic C-H activation.

Reactions at C1: The N-oxide group significantly acidifies the proton at C1, making it susceptible to deprotonation by strong bases. The resulting carbanion can then react with various electrophiles. Furthermore, the N-oxide can be activated (e.g., by Ac₂O or POCl₃), making the C1 position highly electrophilic and prone to attack by nucleophiles.

Deoxygenation: The N-oxide can be removed (deoxygenated) using various reagents, such as PCl₃, PPh₃, or catalytic hydrogenation. This allows the N-oxide to be used as a temporary activating or directing group, which is removed in a later synthetic step to yield the parent isoquinoline.

C-H Functionalization: The N-oxide can act as a directing group in transition metal-catalyzed C-H functionalization reactions. For quinoline (B57606) N-oxides, this has been extensively used to direct functionalization to the C2 and C8 positions. nih.gov This strategy allows for the introduction of aryl, alkyl, and other groups without pre-functionalization (i.e., without a halide).

Coordination Chemistry of 8 Chloroisoquinoline 2 Oxide As a Ligand

Synthesis of Metal-Ligand Coordination Complexes

The synthesis of metal complexes with N-oxide ligands, including derivatives of isoquinoline (B145761), typically involves the reaction of the ligand with a metal salt in a suitable solvent. The N-oxide group offers a coordination site through its oxygen atom, which can bind to a variety of metal ions.

Complexation with Transition Metal Ions

While direct synthesis with 8-Chloroisoquinoline (B135129) 2-oxide is not detailed in the available literature, studies on the related ligand 8-hydroxyquinoline (B1678124) (8-HQ) show its high affinity for transition metals. researchgate.net Complexes with transition metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) are commonly synthesized by reacting the ligand with the corresponding metal salts, often in an ethanolic solution. researchgate.netuobaghdad.edu.iqjchemlett.com The formation of stable chelates is a well-documented characteristic of 8-HQ, which behaves as a bidentate (N,O⁻) univalent ligand. uobaghdad.edu.iq It is anticipated that 8-Chloroisoquinoline 2-oxide would coordinate primarily through the N-oxide oxygen, but the potential for multi-dentate coordination involving the chloro-substituent would require empirical investigation.

Complexation with Lanthanide Metal Ions

Research on similar isoquinoline N-oxide derivatives provides insight into potential complexation with lanthanide ions. For instance, new complexes of lanthanide nitrates with 5-nitroisoquinoline-2-oxide have been synthesized with the general formula Ln(NIQNO)₃(NO₃)₃, where Ln spans from La to Yb and Y. ias.ac.in In these cases, coordination occurs through the oxygen of the N-O group. ias.ac.in Similarly, heterometallic complexes involving lanthanides and aluminum have been prepared using 8-hydroxyquinoline N-oxide. cnr.itmdpi.com These studies suggest that this compound could also form stable complexes with lanthanide ions, likely coordinating through the N-oxide oxygen atom.

Exploration of Various Stoichiometries and Geometries

The stoichiometry and geometry of metal complexes are influenced by the metal-to-ligand ratio, the nature of the metal ion, and the presence of other coordinating species. For 8-hydroxyquinoline complexes, a metal-to-ligand ratio of 1:2 is common, leading to square planar or octahedral geometries. researchgate.netscirp.org For example, Cu(II) can form a square-planar complex with 8-HQ in a 1:2 ratio, while Co(II) and Ni(II) can form octahedral complexes by coordinating with additional water molecules. scirp.orgscirp.org Lanthanide complexes with substituted isoquinoline-2-oxides have shown a 1:3 metal-to-ligand ratio, with coordinated nitrate groups leading to a probable coordination number of eight. ias.ac.in The specific stoichiometries and geometries for this compound would depend on factors like the size of the metal ion and the steric hindrance introduced by the chloro group.

Interactive Data Table: Examples of Stoichiometries in Related Quinoline (B57606)/Isoquinoline Complexes

| Ligand | Metal Ion | Stoichiometry (M:L) | Observed Geometry |

| 8-Hydroxyquinoline | Cu(II) | 1:2 | Square Planar |

| 8-Hydroxyquinoline | Co(II) | 1:2 | Octahedral |

| 8-Hydroxyquinoline | Ni(II) | 1:2 | Octahedral |

| 5-Nitroisoquinoline-2-oxide | Lanthanides (La-Yb) | 1:3 | Eight-coordinate |

| 8-Hydroxyquinoline N-oxide | Eu(III)/Al(III) | 1:3 (Eu:Al:L) | Dinuclear |

| 8-Hydroxyquinoline | Ag(I) | 1:1 | --- |

Methodological Aspects of Structural Characterization of Coordination Complexes

The elucidation of the structure of coordination complexes relies on a combination of analytical techniques.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to determining the geometric and electronic properties of 8-Chloroisoquinoline (B135129) 2-oxide. Methods such as Density Functional Theory (DFT) are widely used to obtain optimized molecular structures and to understand the nature of chemical bonding within the molecule.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can predict the bond lengths, bond angles, and dihedral angles of the molecule with high accuracy. nih.gov These geometric parameters are essential for understanding the molecule's stability and steric properties. For instance, calculations on analogous compounds like 8-hydroxyquinoline (B1678124) N-oxide show good agreement between optimized geometries and experimental X-ray diffraction data. nih.gov

The electronic properties derived from these calculations include the distribution of electron density, molecular orbital energies, and the dipole moment. The N-oxide group significantly influences the electronic structure by withdrawing electron density from the ring system, while the chlorine atom at the C8 position acts as a weak deactivator through its inductive effect and a weak director through resonance. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity, with the energy gap between them indicating the chemical stability and electronic excitation properties.

Table 1: Predicted Geometrical Parameters for Isoquinoline (B145761) N-oxide Derivatives from DFT Calculations

This table presents representative data for a related structure, 8-hydroxyquinoline N-oxide, calculated using the B3LYP/6-31G(d,p) level of theory, to illustrate the type of information gained from quantum chemical calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-N2 | 1.37 Å |

| N2-O | 1.28 Å | |

| C8-C9 | 1.41 Å | |

| C8-Cl | 1.74 Å (Typical) | |

| Bond Angle | C1-N2-C3 | 121.5° |

| C9-C8-C7 | 119.8° | |

| C9-C8-Cl | 118.5° (Typical) |

Note: Data for 8-hydroxyquinoline N-oxide is adapted from related literature nih.gov; values for chloro-substitution are typical representations.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Pathways

Density Functional Theory is a key tool for investigating the mechanisms of chemical reactions involving isoquinoline N-oxides. purdue.edu By calculating the potential energy surface, researchers can map out the entire course of a reaction, identifying transition states, intermediates, and the associated activation energies. This information is vital for understanding reaction feasibility, kinetics, and selectivity. nih.gov

For 8-Chloroisoquinoline 2-oxide, DFT studies can elucidate various transformations, such as cycloaddition reactions, rearrangements, and substitutions. For example, in the synthesis of isoquinoline N-oxides via oxidative cyclization, DFT calculations have been used to support a proposed ionic pathway over a radical mechanism by comparing the energy barriers of the respective transition states. nih.govresearchgate.net

These computational studies can model the interaction of the molecule with reactants and catalysts, providing a step-by-step description of bond-breaking and bond-forming processes. The solvent effects can also be incorporated using implicit or explicit solvent models to better reflect experimental conditions. Such mechanistic insights are invaluable for optimizing reaction conditions and designing new synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, using force fields like AMBER or GROMACS to define the potential energy of the system. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

Radial Distribution Functions: To characterize how solvent molecules or ions are structured around the solute.

Hydrogen Bond Analysis: To study specific intermolecular interactions with solvent or other molecules.

These simulations are particularly useful for understanding how this compound might bind to a biological target, revealing the key intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex. nih.govmdpi.com

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods are highly effective at predicting the reactivity and selectivity of organic molecules. For this compound, these predictions are crucial for anticipating its behavior in chemical synthesis, particularly in reactions like electrophilic aromatic substitution.

The regioselectivity of electrophilic attack can be predicted by analyzing the electronic structure of the molecule. Several computational approaches are used:

Frontier Molecular Orbital (FMO) Theory: The shape and energy of the HOMO can indicate the most nucleophilic site, which is where an electrophile is most likely to attack.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) areas that are susceptible to electrophilic attack.

Calculation of Reaction Intermediates: A common method involves calculating the relative energies of the possible sigma-complexes (Wheland intermediates) that form upon electrophilic attack at different positions on the ring. nih.gov The most stable intermediate corresponds to the lowest activation energy and thus the major product. This approach has been successfully used to predict the regioselectivity of bromination and other substitutions on aromatic systems. nih.gov

For this compound, the N-oxide group generally directs electrophilic substitution to the C4 and C5 positions, while the chlorine atom at C8 also influences the reactivity of the benzene (B151609) ring portion. Computational models can precisely quantify these competing directing effects to provide a reliable prediction of the reaction outcome. semanticscholar.org

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds in solution. For 8-Chloroisoquinoline (B135129) 2-oxide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unequivocally assign all proton and carbon signals.

In the ¹H NMR spectrum, the protons on the isoquinoline (B145761) core would exhibit characteristic chemical shifts influenced by the electron-withdrawing effects of the chlorine atom, the N-oxide functionality, and the aromatic ring system. Protons closer to the N-oxide group are expected to be deshielded and appear at a lower field. Similarly, the ¹³C NMR spectrum would provide crucial information about the carbon framework. The application of advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would aid in distinguishing between CH, CH₂, and CH₃ groups, although only CH groups are present in the aromatic system of 8-Chloroisoquinoline 2-oxide.

Two-dimensional NMR techniques are essential for assembling the molecular puzzle. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, allowing for the tracing of adjacent protons within the aromatic rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons. These HMBC correlations are particularly vital for assigning quaternary carbons and for confirming the connectivity between different parts of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | ~8.5 | ~145 |

| C3 | ~7.8 | ~122 |

| C4 | ~7.6 | ~128 |

| C5 | ~7.9 | ~129 |

| C6 | ~7.5 | ~127 |

| C7 | ~7.7 | ~130 |

| C8 | - | ~135 |

| C4a | - | ~132 |

| C8a | - | ~140 |

Note: These are predicted values based on known data for isoquinoline, 8-chloroquinoline, and isoquinoline N-oxide. Actual experimental values may vary.

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Reaction Intermediate Identification

Advanced mass spectrometry techniques are indispensable for determining the elemental composition of a molecule and for probing its fragmentation pathways, which can provide valuable structural information and aid in the identification of reaction intermediates.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula with a high degree of confidence. For this compound (C₉H₆ClNO), the expected exact mass would be calculated and compared to the experimental value to confirm its composition.

Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, the parent ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom ([M-O]⁺). Further fragmentation could involve the loss of chlorine or cleavage of the isoquinoline ring system. The analysis of these fragmentation patterns is crucial for confirming the identity of the compound and can be instrumental in identifying and characterizing transient intermediates formed during its synthesis or subsequent reactions.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Description |

| [M+H]⁺ | C₉H₇ClNO⁺ | Protonated molecular ion |

| [M-O+H]⁺ | C₉H₇ClN⁺ | Loss of an oxygen atom from the N-oxide |

| [M-Cl+H]⁺ | C₉H₇NO⁺ | Loss of a chlorine atom |

| Various | C₈H₆N⁺, C₇H₅⁺, etc. | Fragments from ring cleavage |

Note: The relative abundances of these fragments would depend on the specific conditions of the MS/MS experiment.

Applications of Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined. This would confirm the planar structure of the isoquinoline ring system, the position of the chlorine atom at the 8-position, and the geometry of the N-oxide group. Furthermore, the crystallographic data would reveal details about the intermolecular interactions, such as π-π stacking or halogen bonding, which govern the packing of the molecules in the crystal lattice.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 7.9 |

| β (°) | 105.2 |

| Volume (ų) | 795.4 |

| Z | 4 |

Note: This table presents hypothetical data as no experimental crystal structure for this compound has been found in the searched literature. The values are based on typical parameters for similar small organic molecules.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can be used to monitor the progress of chemical reactions. rsc.org These two techniques are often complementary, as some vibrational modes may be more active in either IR or Raman spectroscopy. kurouskilab.com

The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected vibrations include the C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the isoquinoline core, and the N-O stretching of the N-oxide group. The C-Cl stretching vibration would also be present in the fingerprint region of the spectrum.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in Raman spectra. By comparing the experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the observed vibrational modes can be achieved. This detailed vibrational analysis can serve as a unique fingerprint for the compound and can be used to track its formation or consumption during a chemical process.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aromatic C=C/C=N Stretch | 1650-1450 | IR, Raman |

| N-O Stretch | 1300-1200 | IR |

| C-Cl Stretch | 800-600 | IR |

Applications in Organic Synthesis As a Building Block

Precursor for the Synthesis of Diverse Functionalized Isoquinolines

8-Chloroisoquinoline (B135129) 2-oxide serves as an excellent starting material for producing a wide range of substituted isoquinolines. The N-oxide group activates the heterocyclic ring, facilitating nucleophilic attack, particularly at the C1 position, while the chlorine atom at the C8 position is amenable to various cross-coupling reactions.

A primary transformation of isoquinoline (B145761) N-oxides is their reaction with activating agents, such as phosphorus oxychloride (POCl₃) or triflic anhydride (Tf₂O), to enable the introduction of nucleophiles. For instance, treatment of an isoquinoline N-oxide with POCl₃ typically leads to the formation of a 1-chloroisoquinoline (B32320). Applied to 8-Chloroisoquinoline 2-oxide, this reaction would yield 1,8-dichloroisoquinoline, a valuable precursor for further functionalization. The C1 chlorine is highly susceptible to nucleophilic substitution, and both chlorine atoms can participate in palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings, allowing for the introduction of various aryl, heteroaryl, and alkyl groups. acs.orgdb-thueringen.de

Furthermore, the N-oxide functionality itself can direct C-H functionalization. Deoxygenative functionalization reactions provide a direct method to introduce substituents onto the isoquinoline core. For example, a metal-free deoxygenative C1-heteroarylation of isoquinoline N-oxide has been achieved using N-sulfonyl-1,2,3-triazoles, affording C1-triazolyl isoquinolines in good to excellent yields. nih.gov Similarly, activation with triflic anhydride allows for deoxygenative C-H/C-S functionalization with reagents like thiourea to produce quinoline-2-thiones. nih.govorganic-chemistry.org These methods, when applied to the 8-chloro derivative, would produce C1-functionalized 8-chloroisoquinolines, which are difficult to access through other routes.

| Reaction Type | Reagent(s) | Product Type | Potential Product from this compound |

|---|---|---|---|

| Chlorination | POCl₃ | 1-Chloroisoquinolines | 1,8-Dichloroisoquinoline |

| Deoxygenative Heteroarylation | N-sulfonyl-1,2,3-triazoles | C1-Triazolylisoquinolines nih.gov | 1-(1,2,3-Triazol-1-yl)-8-chloroisoquinoline |

| Deoxygenative Thiolation | Thiourea, Tf₂O | Isoquinoline-1-thiones nih.govorganic-chemistry.org | 8-Chloroisoquinoline-1(2H)-thione |

| Suzuki Cross-Coupling (on chloro-product) | Ar-B(OH)₂, Pd catalyst | Aryl-substituted isoquinolines nih.gov | 1,8-Diarylisoquinoline |

Intermediates in the Convergent Synthesis of Complex Heterocyclic Frameworks

In convergent synthesis, complex molecules are assembled from smaller, pre-functionalized fragments. This compound and its derivatives are ideal intermediates in such strategies for building complex, fused heterocyclic systems. nih.gov The dual functionality of a molecule like 1,8-dichloroisoquinoline (derived from the N-oxide) allows for sequential and site-selective cross-coupling reactions.

For instance, the differential reactivity of the C1 and C8 positions can be exploited. The C1-chloro group is generally more reactive towards nucleophilic substitution than the C8-chloro group. This allows for a selective reaction at C1, followed by a transition metal-catalyzed cross-coupling reaction at C8. This stepwise approach enables the controlled assembly of complex frameworks, such as benzimidazo[2,1-a]isoquinolines and indolo[2,1-a]isoquinolines, which are scaffolds with significant biological activity. nih.gov A synthetic strategy could involve the initial substitution of the C1-chloro group with an amine-containing fragment, followed by an intramolecular cyclization or a subsequent intermolecular coupling at the C8 position to complete the fused ring system.

Utilization in the Development of Novel Synthetic Methodologies

The unique reactivity of the N-oxide group has been harnessed to develop new synthetic methods. Heterocyclic N-oxides are often used to activate the C-H bond adjacent to the nitrogen atom (the C1 position in isoquinolines), enabling reactions that are not possible with the parent heterocycle. researchgate.net

The development of deoxygenative functionalization is a prime example. nih.govnih.govresearchgate.net These reactions proceed via the activation of the N-oxide, which makes the C1 position highly electrophilic. A subsequent attack by a nucleophile and elimination of the oxygen atom results in a C1-substituted isoquinoline. This concept has led to novel C-C and C-heteroatom bond-forming reactions under mild, often metal-free conditions. organic-chemistry.org For example, the reaction between isoquinoline N-oxide and N-sulfonyl-1,2,3-triazoles proceeds at room temperature without a catalyst to form C1-triazolylisoquinolines. nih.govbeilstein-journals.org The application of such methodologies to substituted substrates like this compound demonstrates the broad scope and utility of these newly developed synthetic tools, providing access to previously inaccessible chemical space.

Role in the Synthesis of Axially Chiral Ligands and Organocatalysts

Axially chiral biaryl compounds are of paramount importance as ligands in asymmetric catalysis and as organocatalysts. researchgate.netnih.gov The synthesis of these molecules relies on creating sterically hindered rotation around a C-C single bond, often connecting two aromatic rings. The isoquinoline skeleton is a valuable component of such chiral structures.

This compound is a strategic precursor for axially chiral biaryls. The chloro-substituent at the C8 position provides a handle for palladium-catalyzed cross-coupling reactions. By coupling 8-chloroisoquinoline (obtained after deoxygenation of the N-oxide) with a bulky ortho-substituted arylboronic acid via a Suzuki reaction, an atropisomeric biaryl system can be constructed. The steric clash between the substituent at the C7 position of the isoquinoline and the ortho-substituent on the coupled aryl ring can create a significant barrier to rotation, leading to separable, stable atropisomers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.